molecular formula C18H16ClNO2 B8263531 PNB-001

PNB-001

Cat. No.: B8263531
M. Wt: 313.8 g/mol
InChI Key: DXVXKGRKAPTSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PNB-001 is an orally active selective ligand and antagonist of the cholecystokinin receptor type 2 (CCK2). It has shown significant anti-inflammatory and analgesic activities. This compound has been studied for its potential therapeutic applications in various conditions, including inflammatory bowel disease, inflammatory pain, and small cell lung cancer .

Preparation Methods

PNB-001, chemically known as 4-chloro-5-hydroxy-2-(1-phenylethyl)-5-phenyl-1,5-dihydro-pyrrol-2-one, is synthesized through a series of steps starting from furfural. The synthetic route involves three main steps:

Chemical Reactions Analysis

PNB-001 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the chloro and hydroxyl groups, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: PNB-001 serves as a model compound for studying the interactions of CCK2 antagonists with their receptors.

    Biology: It is used to investigate the role of CCK2 receptors in various biological processes, including gastrointestinal motility and pancreatic secretion.

    Medicine: this compound has shown promise in treating conditions like inflammatory bowel disease, inflammatory pain, and small cell lung cancer.

    Industry: This compound is used in the development of new pharmaceuticals targeting CCK2 receptors

Mechanism of Action

PNB-001 exerts its effects by selectively binding to and antagonizing the CCK2 receptor. This receptor is involved in various physiological processes, including the release of gastric acid and pancreatic enzymes, as well as gastrointestinal motility. By blocking the CCK2 receptor, this compound inhibits the actions of cholecystokinin and gastrin, leading to reduced inflammation and pain .

Comparison with Similar Compounds

PNB-001 is unique due to its high selectivity and potency as a CCK2 antagonist. Similar compounds include:

This compound stands out due to its combination of anti-inflammatory and analgesic properties, making it a promising candidate for further development in various therapeutic areas.

Properties

IUPAC Name

4-chloro-5-hydroxy-5-phenyl-1-(2-phenylethyl)pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c19-16-13-17(21)20(12-11-14-7-3-1-4-8-14)18(16,22)15-9-5-2-6-10-15/h1-10,13,22H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVXKGRKAPTSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C=C(C2(C3=CC=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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